An In-depth Technical Guide to the Synthesis of Trichloro Bisphenol S
An In-depth Technical Guide to the Synthesis of Trichloro Bisphenol S
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for trichloro bisphenol S (TCBPS), a chlorinated derivative of the industrial chemical bisphenol S (BPS). The document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the synthesis, from starting materials to the final purified product. This guide covers the foundational synthesis of the bisphenol S precursor, its subsequent electrophilic chlorination, a detailed experimental protocol, characterization methods, and critical safety considerations. The methodologies presented are grounded in established principles of organic chemistry and supported by relevant literature.
Introduction
Bisphenol S (BPS), with the IUPAC name 4,4'-sulfonyldiphenol, is an organic compound widely used in the production of polyethersulfones, polysulfones, and epoxy resins.[1] It has also been adopted as a replacement for bisphenol A (BPA) in various consumer products, including thermal paper.[1] The presence of BPS in various environmental matrices has led to research into its degradation and transformation products.[2] Among these are the chlorinated derivatives of BPS (Clx-BPS), which can form during industrial processes such as the chlorine bleaching of paper pulp containing BPS or during water disinfection.[2][3]
Trichloro bisphenol S (TCBPS) is one such derivative that has been the subject of toxicological studies.[4] A comprehensive understanding of its synthesis is crucial for the preparation of analytical standards for environmental monitoring and for further investigation into its biological and environmental impact. This guide details a viable two-step synthesis pathway for TCBPS, commencing with the synthesis of BPS, followed by its controlled chlorination.
Synthesis Pathway Overview
The synthesis of trichloro bisphenol S is a two-step process. The first step involves the synthesis of the precursor, bisphenol S, through the reaction of phenol with sulfuric acid.[1] The second, and more critical step, is the selective chlorination of the BPS aromatic rings to introduce three chlorine atoms.
Step 1: Synthesis of Bisphenol S (4,4'-sulfonyldiphenol)
Bisphenol S is synthesized via an electrophilic aromatic substitution reaction between phenol and concentrated sulfuric acid.[1] In this reaction, two molecules of phenol react with one molecule of sulfuric acid, with the sulfonyl group acting as an electrophile that substitutes onto the para position of the phenol rings.
Step 2: Chlorination of Bisphenol S to Trichloro Bisphenol S
The second step is the electrophilic aromatic substitution of chlorine onto the electron-rich aromatic rings of bisphenol S. The hydroxyl groups of the phenol moieties are strong activating groups, directing the incoming electrophiles (chlorine) to the ortho and para positions. As the para positions are already substituted by the sulfonyl bridge, chlorination occurs at the ortho positions. To achieve trichloro substitution, a controlled amount of a suitable chlorinating agent is required. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of phenols.[5][6]
The reaction is expected to proceed in a stepwise manner, yielding a mixture of mono-, di-, tri-, and tetrachlorinated products.[2] Controlling the stoichiometry and reaction conditions is therefore critical to maximize the yield of the desired trichloro-substituted product. The likely isomers of trichloro bisphenol S are 2,6,2'-trichloro-4,4'-sulfonyldiphenol and 2,6,3'-trichloro-4,4'-sulfonyldiphenol.
Below is a logical diagram illustrating the overall synthesis pathway.
Caption: Overall synthesis pathway of Trichloro Bisphenol S.
Detailed Experimental Protocols
Synthesis of Bisphenol S (4,4'-sulfonyldiphenol)
This protocol is adapted from established methods for the synthesis of bisphenol S.[7]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenol | C₆H₅OH | 94.11 | 188.2 g | 2.0 |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 98.1 g (53.3 mL) | 1.0 |
| Toluene | C₇H₈ | 92.14 | As needed | - |
| Methanol | CH₃OH | 32.04 | As needed | - |
| Water (deionized) | H₂O | 18.02 | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus with a condenser, add 188.2 g (2.0 mol) of phenol.
-
Heat the phenol to 60-70 °C with stirring until it is completely molten.
-
Slowly add 98.1 g (1.0 mol) of concentrated sulfuric acid to the molten phenol over 30 minutes. The temperature of the reaction mixture will increase; maintain it below 100 °C by controlling the addition rate and using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 140-150 °C and add a dehydrating agent such as mesitylene or toluene to facilitate the removal of water via azeotropic distillation.[7]
-
Continue heating and stirring for 4-6 hours, collecting the water in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Cool the reaction mixture to approximately 100 °C and slowly add toluene to precipitate the crude bisphenol S.
-
Further cool the mixture to room temperature and then to 10 °C in an ice bath to maximize crystallization.
-
Collect the crude product by vacuum filtration and wash it with cold toluene and then with cold water to remove unreacted phenol and sulfuric acid.
-
Recrystallize the crude product from a methanol-water mixture to obtain pure 4,4'-sulfonyldiphenol.[7]
-
Dry the purified product in a vacuum oven at 80 °C.
Synthesis of Trichloro Bisphenol S
This protocol is a proposed method based on the chlorination of other phenolic compounds using sulfuryl chloride.[5][6]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Bisphenol S | C₁₂H₁₀O₄S | 250.27 | 25.0 g | 0.1 |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 40.5 g (24.4 mL) | 0.3 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 250 mL | - |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.33 g | 0.01 |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | As needed | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 25.0 g (0.1 mol) of bisphenol S in 250 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate, dry container, prepare a solution of 40.5 g (0.3 mol) of sulfuryl chloride in 50 mL of anhydrous dichloromethane.
-
Slowly add the sulfuryl chloride solution to the stirred bisphenol S solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to 200 mL of a saturated sodium bicarbonate solution with vigorous stirring to neutralize the remaining acid and sulfuryl chloride.
-
Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of chlorinated bisphenol S derivatives. Purify the trichloro bisphenol S from this mixture using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Combine the fractions containing the desired product (as identified by TLC) and remove the solvent to yield the purified trichloro bisphenol S.
The following diagram illustrates the experimental workflow for the synthesis of trichloro bisphenol S.
Caption: Experimental workflow for the synthesis of Trichloro Bisphenol S.
Characterization
The identity and purity of the synthesized trichloro bisphenol S should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, including the number and position of the chlorine atoms on the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the compound, confirming its molecular formula. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing three chlorine atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the hydroxyl groups and the S=O stretches of the sulfonyl group.
-
Melting Point: The melting point of the purified compound can be determined and compared to literature values if available. A sharp melting point is indicative of high purity.
Safety Considerations
-
Phenol: Phenol is toxic and corrosive and can cause severe skin burns. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Concentrated Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns. Handle with extreme care in a fume hood, using appropriate PPE.
-
Sulfuryl Chloride: Sulfuryl chloride is a corrosive and toxic liquid that reacts violently with water. It is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.
-
Aluminum Chloride: Anhydrous aluminum chloride reacts vigorously with water. It should be handled in a dry environment.
-
General Precautions: Standard laboratory safety practices should be followed at all times, including the use of a lab coat, safety glasses, and gloves. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This technical guide outlines a robust and detailed synthetic pathway for the preparation of trichloro bisphenol S. The two-step process, involving the synthesis of bisphenol S followed by its controlled chlorination with sulfuryl chloride, is based on well-established chemical principles. The provided experimental protocols, characterization methods, and safety precautions offer a comprehensive resource for researchers requiring this compound for analytical or toxicological studies. The successful synthesis and purification of trichloro bisphenol S will enable further investigation into its environmental fate and potential biological effects.
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Song, S., Song, M., Zeng, L., Wang, T., Liu, R., & Jiang, G. (2024). Occurrence of Chlorinated Derivatives of Bisphenol S in Paper Products and Their Potential Health Risks through Dermal Exposure. Environmental Science & Technology, 58(8), 3676–3685. [Link]
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